molecular formula C11H7ClN2O3 B3033609 2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1087606-58-3

2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B3033609
CAS RN: 1087606-58-3
M. Wt: 250.64 g/mol
InChI Key: CIODLTDRXGCVMZ-UHFFFAOYSA-N
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Description

The closest compounds I found are 2-(3-Chlorophenoxy)propionic acid and 2-Chlorophenylacetic acid . These are organic compounds that contain chlorine atoms and carboxylic acid groups. They are used in various applications including as building blocks in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of a compound can be determined by methods such as X-ray diffraction . For example, the structure of 2-(3-Chlorophenoxy)propionic acid is available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions. For example, borinic acids can be used in cross-coupling reactions, catalysis, and other applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of 2-Chlorophenylacetic acid is 92-95 °C .

Scientific Research Applications

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically distinct fragments under mild conditions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. 3-CP-DHP serves as a boron reagent in SM coupling, enabling the synthesis of diverse biaryl compounds. Its stability, functional group tolerance, and environmentally benign nature contribute to its popularity in this field .

Protodeboronation Reactions

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains an underdeveloped area. Recent advances include catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters3-CP-DHP could play a role in such reactions, expanding the toolbox for functionalizing boronic esters .

Borinic Acid Derivatives

Borinic acids are versatile intermediates in organic chemistry. 2-Amino phenylboronic acids , including 3-CP-DHP , have been employed in intermolecular annulation reactions with electron-deficient alkynes. High temperatures are crucial for achieving cyclization and good conversions. These derivatives find applications in the synthesis of complex molecules .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, 2-Chlorophenylacetic acid is classified as causing skin irritation and serious eye irritation .

Future Directions

The future directions in the study of similar compounds could involve the design and development of new materials involving 1,2,4-triazole systems , and the synthesis of new derivatives with potential anticonvulsant and analgesic properties .

properties

IUPAC Name

2-(3-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIODLTDRXGCVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 5
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Reactant of Route 6
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2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

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